2-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Description
The compound 2-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine belongs to the tetrahydroimidazo[1,2-a]pyrazine family, a class of heterocyclic scaffolds with diverse pharmacological applications. Its core structure features a bicyclic system combining imidazole and pyrazine rings, enabling combinatorial modifications at multiple positions (e.g., C2, C3, and C8) to optimize biological activity .
Properties
IUPAC Name |
2-(pyrazol-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-12-15(4-1)8-9-7-14-5-3-11-6-10(14)13-9/h1-2,4,7,11H,3,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCIGUKZVDRRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused imidazo and pyrazole ring system. Its molecular formula is , indicating multiple nitrogen atoms that contribute to its reactivity and biological activity.
Synthesis
The synthesis of 2-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Cyclization reactions : These are often performed under controlled conditions to form the fused heterocyclic structure.
- Microwave-assisted synthesis : This technique has been reported to enhance yields and reduce reaction times for similar compounds.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For example, derivatives of imidazo[1,2-a]pyrazine have shown significant inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | MCF7 | 6.66 |
| 3c | HCT116 | 6.66 |
| 3c | K652 | 6.66 |
The compound exhibited strong CDK9 inhibitory activity with an IC50 of 0.16 µM, indicating its potential in targeting cell cycle regulation pathways in cancer cells .
Antiviral Activity
In addition to anticancer properties, derivatives of this compound have shown antiviral activity against human coronaviruses. The mechanism involves modulating specific viral enzymes or receptors, which could lead to therapeutic applications in treating viral infections .
Antimicrobial Activity
Compounds similar to 2-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine have been investigated for their antimicrobial properties. Studies indicate that these compounds can exhibit broad-spectrum activity against various bacterial strains. For instance:
- Pyrazole derivatives have shown significant inhibition against E. coli and S. aureus.
- The presence of specific functional groups enhances their antimicrobial efficacy .
The biological activity of 2-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is largely attributed to its ability to interact with molecular targets such as enzymes and receptors. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or viral replication.
- Receptor Modulation : It could act as a modulator for certain receptors associated with disease pathways.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- CDK9 Inhibition : A study demonstrated that derivatives showed sub-micromolar IC50 values against CDK9, correlating with their cytotoxic effects on cancer cell lines .
- Antiviral Assays : Another study assessed the antiviral potential against human coronavirus strains and found promising results for selected derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
- Structural Difference : Replaces the pyrazine ring with pyrimidine.
- Activity : Hydrazone derivatives (e.g., compounds 8a–k ) show antibacterial activity (MIC: 4–32 µg/mL against S. aureus and E. coli) and neuroprotective effects against ischemic injury .
- Synthesis: Involves cyclocondensation of 1,1,3-trichloroacetone with aminopyrimidine, followed by hydrazone formation .
Imidazo[1,2-a]pyridine Analogs
- Structural Difference : Pyridine replaces pyrazine.
- Activity: Antifungal agents (e.g., imidazo[1,2-a]pyridine-3-carbaldehydes) synthesized via Ag-catalyzed aminooxygenation show moderate activity (IC50: 10–50 µM) .
Substituent Variations
C2 Substituents
2-Trifluoromethyl Derivatives (e.g., 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine):
2-Methyl and 2-Ethyl Derivatives :
C3 Substituents
Thiosemicarbazone/Thiazolidinedione Hybrids :
Piperazinyl Groups :
C8 Substituents
- Synthesis: Borane-THF reduction and amidation steps improve metabolic stability .
Structure-Activity Relationship (SAR) Insights
- Pyrazine vs. Pyrimidine Core : Pyrazine derivatives (e.g., BIM-46174) favor Gαq inhibition, while pyrimidine analogs (e.g., hydrazones) target bacterial enzymes .
- Electron-Withdrawing Groups : CF3 at C2 enhances reactivity in SuFEx chemistry .
- Bulky Substituents : 8,8-Dimethyl groups in antimalarial compounds improve metabolic stability .
- Hydrogen Bond Donors: Piperazinyl groups at C8 enhance α2-adrenergic receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
